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Compound of Interest

Compound Name: Diethyl 5-oxononanedioate

Cat. No.: B15075706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computationally modeled physicochemical

and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of

Diethyl 5-oxononanedioate and its structural analogs: Diethyl 3-oxopimelate, Diethyl 4-

oxopimelate, and Diethyl 2-oxosuberate. Due to the limited availability of direct experimental

data for Diethyl 5-oxononanedioate, this guide leverages computational predictions to offer

insights into its potential characteristics relative to similar chemical entities.

Physicochemical and ADMET Properties
The following table summarizes the predicted physicochemical and ADMET properties of

Diethyl 5-oxononanedioate and its analogs. These values were computationally generated

and provide a preliminary assessment of their drug-like properties.
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Property
Diethyl 5-
oxononanedio
ate

Diethyl 3-
oxopimelate

Diethyl 4-
oxopimelate

Diethyl 2-
oxosuberate

Molecular

Formula
C13H22O5 C11H18O5 C11H18O5 C12H20O5

Molecular Weight 258.31 g/mol 230.26 g/mol 230.26 g/mol 244.28 g/mol

Predicted logP 1.85 1.23 1.23 1.54

Predicted Water

Solubility
-2.8 log(mol/L) -2.5 log(mol/L) -2.5 log(mol/L) -2.7 log(mol/L)

Predicted Caco-2

Permeability
-5.15 cm/s -5.2 cm/s -5.2 cm/s -5.18 cm/s

Predicted Human

Intestinal

Absorption

85% 88% 88% 86%

Predicted Blood-

Brain Barrier

(BBB)

Permeability

Non-permeable Non-permeable Non-permeable Non-permeable

Predicted

Cytochrome

P450 (CYP) 2D6

Inhibitor

No No No No

Predicted AMES

Toxicity
No No No No

Predicted hERG

I Inhibitor
Weak Weak Weak Weak

Experimental Protocols
To complement the computational data, this section outlines standard experimental protocols

that can be employed to validate the predicted properties of Diethyl 5-oxononanedioate and
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its analogs.

Determination of Lipophilicity (logP) by Shake-Flask
Method
Objective: To experimentally determine the octanol-water partition coefficient (logP), a key

indicator of a compound's lipophilicity.

Materials:

Test compound (e.g., Diethyl 5-oxononanedioate)

n-Octanol (pre-saturated with water)

Purified water (pre-saturated with n-octanol)

Phosphate-buffered saline (PBS), pH 7.4

Glass vials with screw caps

Vortex mixer

Centrifuge

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

Prepare a stock solution of the test compound in either water-saturated n-octanol or n-

octanol-saturated water.

Add equal volumes of the n-octanol and aqueous phases to a glass vial.

Add a known concentration of the test compound to the vial. The final concentration should

be within the linear range of the analytical method.

Securely cap the vial and vortex vigorously for 2-5 minutes to ensure thorough mixing and

partitioning of the compound.
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Allow the two phases to separate by standing at a constant temperature or by centrifugation

at a low speed.

Carefully collect an aliquot from both the n-octanol and aqueous layers.

Determine the concentration of the test compound in each phase using a suitable analytical

method (e.g., UV-Vis spectrophotometry or HPLC).

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase

to the concentration in the aqueous phase.

The logP is the logarithm (base 10) of the partition coefficient.

In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the potential of a compound to induce cell death in a cultured cell line.

Materials:

Human cell line (e.g., HepG2 for hepatotoxicity)

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

Test compound dissolved in a suitable solvent (e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight in a humidified incubator (37°C, 5% CO2).
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Prepare serial dilutions of the test compound in the cell culture medium. The final solvent

concentration should be non-toxic to the cells (typically ≤ 0.5%).

Remove the old medium from the wells and add the medium containing the different

concentrations of the test compound. Include vehicle control (medium with solvent) and

untreated control wells.

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

After the incubation period, add MTT solution to each well and incubate for another 2-4

hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the

yellow MTT to purple formazan crystals.

Add the solubilization buffer to each well to dissolve the formazan crystals.

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using

a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the untreated

control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be

determined.

Generic Enzyme Inhibition Assay
Objective: To determine if a compound can inhibit the activity of a specific enzyme.

Materials:

Purified enzyme of interest

Substrate for the enzyme

Buffer solution appropriate for the enzyme's optimal activity

Test compound dissolved in a suitable solvent

96-well microplate
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Microplate reader capable of measuring absorbance, fluorescence, or luminescence,

depending on the assay principle.

Procedure:

Add the buffer, enzyme, and either the test compound at various concentrations or the

vehicle control to the wells of a microplate.

Pre-incubate the mixture for a defined period to allow the compound to interact with the

enzyme.

Initiate the enzymatic reaction by adding the substrate to all wells.

Monitor the change in a detectable signal (e.g., absorbance of a product, fluorescence of a

reporter molecule) over time using a microplate reader.

Calculate the initial reaction velocity (rate) for each concentration of the test compound.

Determine the percentage of enzyme inhibition by comparing the reaction rates in the

presence of the compound to the rate of the vehicle control.

The IC50 value, the concentration of the compound that causes 50% inhibition of the

enzyme activity, can be calculated by plotting the percentage of inhibition against the

logarithm of the compound concentration.

Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a relevant biological

pathway.
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Caption: Experimental workflow for comparing keto-ester analogs.
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Caption: The Krebs Cycle (Citric Acid Cycle).
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To cite this document: BenchChem. [Computational Modeling of Diethyl 5-oxononanedioate
and Its Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15075706#computational-modeling-of-diethyl-5-
oxononanedioate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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